Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 477857-88-8
VCID: VC4229413
InChI: InChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.37

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate

CAS No.: 477857-88-8

Cat. No.: VC4229413

Molecular Formula: C17H13N3O3S

Molecular Weight: 339.37

* For research use only. Not for human or veterinary use.

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate - 477857-88-8

Specification

CAS No. 477857-88-8
Molecular Formula C17H13N3O3S
Molecular Weight 339.37
IUPAC Name methyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate
Standard InChI InChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21)
Standard InChI Key KJSFFWRATWFBOL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a 1,2,3-thiadiazole ring substituted at the 5-position with a phenyl group and at the 3-position with a carbonylamino linkage to a methyl 4-carboxybenzoate moiety. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to its electron-deficient nature, enabling participation in nucleophilic substitution and cycloaddition reactions .

Physicochemical Data

Key physical properties include:

PropertyValueSource
Molecular Weight326.35 g/mol
Boiling Point370.7±44.0 °C (Predicted)
Density1.269±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform
pKa7.17±0.29 (Predicted)

The compound’s limited aqueous solubility necessitates the use of organic solvents like methylene chloride or toluene for extraction .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Esterification of 4-Aminobenzoic Acid:
    Methyl 4-aminobenzoate is synthesized via refluxing 4-aminobenzoic acid with methanol and sulfuric acid .

    4-NH2C6H4COOH+CH3OHH2SO44-NH2C6H4COOCH3+H2O\text{4-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-NH}_2\text{C}_6\text{H}_4\text{COOCH}_3 + \text{H}_2\text{O}

    This intermediate is critical for subsequent functionalization .

  • Acylation with Thiadiazole Carbonyl Chloride:
    Reaction of methyl 4-aminobenzoate with 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions yields the target compound :

    4-NH2C6H4COOCH3+ClC(O)C7H4N2SMethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]aminobenzenecarboxylate+HCl\text{4-NH}_2\text{C}_6\text{H}_4\text{COOCH}_3 + \text{ClC(O)C}_7\text{H}_4\text{N}_2\text{S} \rightarrow \text{Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate} + \text{HCl}

Process Optimization

Critical parameters include:

  • pH Control: Adjusting the reaction mixture to pH 6–7 during workup minimizes hydrolysis of the ester group .

  • Temperature: Maintaining temperatures below 10°C prevents thermal degradation .

  • Solvent Selection: Methylene chloride enhances extraction efficiency due to its low polarity and immiscibility with water .

Pharmacological Activities

Anticancer Activity

The 1,2,3-thiadiazole moiety is associated with cytotoxic effects. In vitro studies on related compounds show IC₅₀ values of 3.3–52.63 μM against breast cancer (MDA-MB-231) and prostate cancer cell lines . Mechanistically, thiadiazoles inhibit tubulin polymerization and disrupt mitochondrial membrane potential .

Neuropathic Pain Modulation

As an AAK1 (AP2-associated kinase 1) inhibitor, this compound may interfere with clathrin-mediated endocytosis, a pathway implicated in neuropathic pain . Preclinical models, such as the chronic constriction injury (CCI) model, validate thiadiazole derivatives for pain management .

Applications in Drug Development

Intermediate for Antibiotics

The compound serves as a precursor in synthesizing quinoline- and indole-based antibiotics. For instance, Buchwald C–N coupling with cyclohexenylchlorobenzene yields analogs with enhanced bacterial membrane permeability .

Prodrug Design

The methyl ester group facilitates hydrolysis under physiological conditions, enabling its use as a prodrug. Enzymatic cleavage in vivo releases the active carboxylic acid, improving bioavailability .

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